molecular formula C18H19NO2 B12628128 1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917966-13-3

1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one

Cat. No.: B12628128
CAS No.: 917966-13-3
M. Wt: 281.3 g/mol
InChI Key: RJNYXJIWGTZNCP-ZWKOTPCHSA-N
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Description

1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a hydroxylated diphenylethyl substituent at the nitrogen atom of the pyrrolidin-2-one ring. Its stereochemistry (1S,2R) is critical for biological activity, as demonstrated in studies targeting muscarinic acetylcholine receptors (mAChR M1) and β-mannosidase enzymes .

Properties

CAS No.

917966-13-3

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]pyrrolidin-2-one

InChI

InChI=1S/C18H19NO2/c20-16-12-7-13-19(16)17(14-8-3-1-4-9-14)18(21)15-10-5-2-6-11-15/h1-6,8-11,17-18,21H,7,12-13H2/t17-,18+/m0/s1

InChI Key

RJNYXJIWGTZNCP-ZWKOTPCHSA-N

Isomeric SMILES

C1CC(=O)N(C1)[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O

Canonical SMILES

C1CC(=O)N(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one can be achieved through several routes:

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one has shown potential as a lead compound in drug discovery:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant anticancer properties against various tumor cell lines, including M-Hela cells .

Organic Synthesis

The compound serves as a versatile synthon in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows for the construction of more complex molecules in medicinal chemistry .

Biological Studies

Research has utilized this compound to study biological pathways:

  • Enzyme Interaction Studies : Its ability to bind with specific enzymes or receptors enables investigations into metabolic pathways and cellular processes .

Case Study 1: Anticancer Activity

A study published in PubChem highlighted the anticancer efficacy of pyrrolidine derivatives, including 1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one. The research demonstrated that these compounds inhibited cell proliferation in M-Hela tumor lines through apoptosis induction mechanisms .

Case Study 2: Organic Synthesis Applications

Research conducted at El-Menoufia University focused on synthesizing novel pyrrolidine derivatives for application in fine chemical production. The study underscored the utility of 1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one as a key intermediate in synthesizing more complex organic compounds .

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Research Findings

Stereochemical Influence on Activity :

  • The (1S,2R) configuration in 1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one is essential for mAChR M1 antagonism, as enantiomeric forms exhibit reduced binding affinity .
  • Analogous carboxamide derivatives (e.g., 529486-25-7) retain stereochemical specificity but show altered solubility due to the carboxamide group, impacting bioavailability .

Functional Group Modifications :

  • Replacement of the pyrrolidin-2-one ring with a carboxamide (as in 529486-25-7) reduces ring strain, enhancing thermal stability but diminishing enzymatic inhibition potency compared to the parent compound .
  • Ethyl ester derivatives (e.g., 100678-82-8) prioritize synthetic utility over biological activity, serving as intermediates in peptide mimetics .

Biological Applications: The tert-butyl analog (C₂₅H₃₄N₂O₃) demonstrates improved selectivity for β-mannosidase inhibition, attributed to steric hindrance from the bulky substituent . Compounds with dihydroxyethyl groups (e.g., C₁₅H₂₁NO₃) are primarily used in crystallography to validate stereochemical assignments .

Biological Activity

1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one, also known by its CAS number 529486-26-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current literature.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol
  • Melting Point : 127-131 °C
  • Optical Activity : [α]/D -25±2°, c = 2 in ethanol

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with hydroxy-diphenyl ethylamine. The detailed synthetic pathways often yield multiple stereoisomers, necessitating careful characterization to isolate the desired enantiomer.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit notable anticancer properties. For instance, a study evaluated the cytotoxic effects of several pyrrolidinone derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain substitutions enhanced anticancer activity significantly:

CompoundViability (%)Notes
Control (Cisplatin)~50%Standard chemotherapeutic
Compound 664%Enhanced activity with 4-chlorophenyl substitution
Compound 850%Most potent activity observed

These findings suggest that structural modifications can lead to increased potency against cancer cells while maintaining selectivity towards non-cancerous cells .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy. It demonstrated activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential in treating infections caused by resistant bacteria. The structure-dependent nature of its antimicrobial activity was emphasized, with specific substitutions leading to enhanced effects .

Antioxidant Activity

Antioxidant properties were evaluated using the DPPH radical scavenging method. Several derivatives exhibited high radical scavenging ability, indicating their potential as therapeutic agents for oxidative stress-related conditions:

CompoundDPPH Scavenging Activity (%)
Compound 1088.6%
Compound 1987.7%
Ascorbic Acid (Control)~90%

The introduction of functional groups significantly influenced the antioxidant capacity, suggesting that these compounds could be beneficial in formulations aimed at preventing oxidative damage .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects on lung cancer cells and the viability of non-cancerous cells post-treatment. The results underscored the selective cytotoxicity of certain derivatives.
  • Antimicrobial Screening : Compounds were tested against a panel of Gram-positive and Gram-negative bacteria, revealing promising activity against resistant strains.
  • Oxidative Stress Models : The antioxidant capabilities were tested using cell lines exposed to oxidative stress, demonstrating protective effects against cellular damage.

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